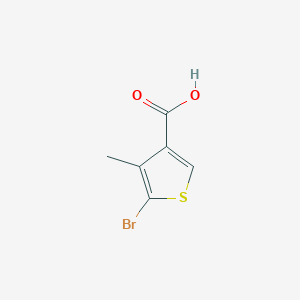

5-Bromo-4-methylthiophene-3-carboxylic acid

説明

The exact mass of the compound 5-Bromo-4-methylthiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDPKPJDKHTKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523182-95-7 | |

| Record name | 5-bromo-4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 5-Bromo-4-methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-4-methylthiophene-3-carboxylic acid, a substituted thiophene of interest in medicinal chemistry and materials science. Thiophene derivatives are significant building blocks in the development of pharmaceuticals and functional materials.[1] A thorough understanding of their spectral properties is, therefore, crucial for unambiguous identification and characterization. This document synthesizes data from analogous compounds and established NMR principles to provide a detailed interpretation of the expected spectral features of the title compound, explaining the causal relationships between its structure and its NMR spectrum.

Introduction: The Thiophene Scaffold and the Role of NMR

The thiophene ring is a privileged heterocyclic motif in drug discovery and organic electronics. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of many functional molecules. 5-Bromo-4-methylthiophene-3-carboxylic acid combines several key functionalities: a halogenated thiophene core, a methyl group, and a carboxylic acid. Each of these substituents imparts distinct electronic and steric effects, which are directly observable in the compound's NMR spectra.

NMR spectroscopy serves as a primary and non-destructive method for confirming molecular structure.[2] By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities, researchers can piece together the molecular puzzle, confirming the identity and purity of a synthesized compound. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of 5-Bromo-4-methylthiophene-3-carboxylic acid, grounded in data from structurally related molecules and fundamental spectroscopic principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-4-methylthiophene-3-carboxylic acid is expected to exhibit three distinct signals: one for the thiophene ring proton, one for the methyl protons, and one for the carboxylic acid proton.

Thiophene Ring Proton (H-2)

The single proton on the thiophene ring is at the C-2 position. Its chemical shift is influenced by the electron-withdrawing effects of the bromine atom at C-5 and the carboxylic acid group at C-3, and the electron-donating effect of the methyl group at C-4. In 3-substituted thiophenes, the chemical shifts of the ring protons are sensitive to the nature of the substituent.[1] For instance, in 3-bromothiophene, the H-2 proton appears at approximately 7.28 ppm.[1] The presence of a carboxylic acid group at C-3 will further deshield this proton. We can, therefore, predict the chemical shift for H-2 in 5-Bromo-4-methylthiophene-3-carboxylic acid to be in the range of 7.3-7.6 ppm .

Methyl Protons (-CH₃)

The methyl group at C-4 will give rise to a singlet in the ¹H NMR spectrum. The chemical shift of methyl protons on a thiophene ring is typically found in the range of 2.2-2.5 ppm. For example, the methyl protons in 3-methylthiophene resonate at approximately 2.25 ppm.[1] The surrounding substituents in our target molecule will have a minor influence on this value. A reasonable prediction for the chemical shift of the methyl protons in 5-Bromo-4-methylthiophene-3-carboxylic acid is around 2.3-2.6 ppm .

Carboxylic Acid Proton (-COOH)

The chemical shift of a carboxylic acid proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3] These protons are typically highly deshielded and appear in the downfield region of the spectrum, often as a broad singlet.[3] The expected chemical shift for the carboxylic acid proton in 5-Bromo-4-methylthiophene-3-carboxylic acid is in the range of 10.0-13.0 ppm . In deuterated solvents like DMSO-d₆, this peak is often well-defined, while in CDCl₃, it can be broader. It's also important to note that this proton can exchange with deuterium from the solvent, which would lead to the disappearance of its signal.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-4-methylthiophene-3-carboxylic acid is expected to show six distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[5]

Thiophene Ring Carbons (C-2, C-3, C-4, C-5)

-

C-2: This carbon is adjacent to the sulfur atom and is expected to be in the range of 125-130 ppm .

-

C-3: This carbon is attached to the electron-withdrawing carboxylic acid group, which will cause a significant downfield shift. Its predicted chemical shift is in the range of 135-140 ppm .

-

C-4: This carbon is bonded to the methyl group and is situated between the carboxylic acid and the bromine atom. Its resonance is predicted to be in the range of 138-143 ppm .

-

C-5: The carbon atom bearing the bromine atom (C-5) will be significantly shielded due to the "heavy atom effect" of bromine. Its chemical shift is expected to be in the range of 110-115 ppm . This is a characteristic feature of bromo-substituted aromatic rings.[6]

Carboxylic Acid Carbon (-COOH)

The carbonyl carbon of the carboxylic acid group is highly deshielded and will appear far downfield in the spectrum. The typical range for carboxylic acid carbonyl carbons is 160-180 ppm.[3] For 5-Bromo-4-methylthiophene-3-carboxylic acid, the predicted chemical shift is in the range of 165-175 ppm .

Methyl Carbon (-CH₃)

The methyl carbon will appear in the aliphatic region of the spectrum. Based on data for similar compounds like 3-methylthiophene (15.6 ppm), the methyl carbon in the title compound is predicted to resonate in the range of 14-18 ppm .[1]

Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-2 | 7.3 - 7.6 | Singlet |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 135 - 140 |

| C-4 | 138 - 143 |

| C-5 | 110 - 115 |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Methyl (-CH₃) | 14 - 18 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 5-Bromo-4-methylthiophene-3-carboxylic acid, the following experimental procedure is recommended.

Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.[1]

-

Spectral Width: Set a spectral width of approximately 15 ppm to cover the entire range of expected proton signals.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans.[1]

¹³C NMR Data Acquisition

-

Pulse Sequence: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

-

Spectral Width: Set a spectral width of approximately 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[7]

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Visualizing the NMR Logic

The process of predicting and confirming the structure of 5-Bromo-4-methylthiophene-3-carboxylic acid using NMR follows a logical workflow.

Caption: Workflow for the prediction and experimental validation of the NMR spectra of 5-Bromo-4-methylthiophene-3-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-methylthiophene-3-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of its spectral features. The provided protocols for data acquisition and processing offer a reliable methodology for obtaining high-quality experimental data. For researchers in drug development and materials science, this guide serves as a valuable resource for the characterization of this and similar substituted thiophene compounds, ensuring structural integrity and facilitating further research endeavors.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem. (URL: )

- Takahashi, K., Sone, T., & Fujieda, K. (1970). Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. Journal of Physical Chemistry, 74(13), 2765-2769. (URL: )

- Sone, T., & Takahashi, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. (URL: )

- A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds - Benchchem. (URL: )

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. (URL: )

- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? (URL: )

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem. (URL: )

Sources

Thermodynamic Stability and Phase Transition Dynamics of 5-Bromo-4-methylthiophene-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

5-Bromo-4-methylthiophene-3-carboxylic acid (CAS: 1523182-95-7) is a highly specialized heterocyclic building block that has garnered significant attention in the synthesis of advanced therapeutics, most notably in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1][2]. Because this molecule is frequently subjected to aggressive coupling conditions during Active Pharmaceutical Ingredient (API) synthesis, understanding its thermodynamic stability and phase transition dynamics is critical. This whitepaper provides an in-depth analysis of the compound's thermal properties, structural causality, and the self-validating analytical protocols required to evaluate it.

Molecular Thermodynamics and Structural Stability

The thermodynamic stability of a substituted thiophene-3-carboxylic acid is dictated by the delicate interplay of electronic distribution and steric hindrance. Unlike 2-substituted thiophene carboxylic acids, which are prone to rapid decarboxylation due to the stabilization of the resulting carbanion at the alpha position, the 3-carboxylic acid isomer is inherently more robust.

In the case of 5-Bromo-4-methylthiophene-3-carboxylic acid, the stability is further amplified by a "push-pull" electronic environment:

-

Electron-Withdrawing Effect (-I): The bromine atom at the C5 position exerts a strong inductive pull, lowering the overall electron density of the π -system. This strengthens the C-C bond between the thiophene ring and the carboxyl carbon, increasing the activation energy required for thermal decarboxylation.

-

Electron-Donating Effect (+I) & Hyperconjugation: The methyl group at the C4 position provides mild electron donation. More importantly, its steric bulk restricts the rotational freedom of the adjacent carboxylic acid group. This conformational locking forces the carboxylate moiety into a highly specific dihedral angle that optimizes intermolecular hydrogen bonding in the solid state.

Causality Insight: The combination of halogen bonding (driven by the polarizable bromine atom) and the rigid hydrogen-bonded dimer formation of the carboxylic acid results in a highly stable crystal lattice. This structural synergy is the primary reason the molecule resists thermal degradation during highly exothermic synthetic steps.

Phase Transition Kinetics and Melting Point Analysis

The melting point of an organic solid is a macroscopic reflection of its crystal lattice energy. While empirical melting point data for highly niche building blocks can vary based on crystallization solvents, we can accurately deduce the phase transition dynamics of 5-Bromo-4-methylthiophene-3-carboxylic acid by analyzing its structural analogs.

-

4-Methylthiophene-3-carboxylic acid exhibits a melting point of 136–138°C[3].

-

5-Bromothiophene-3-carboxylic acid exhibits a melting point of 117–118°C[4].

When both substituents are present, the synergistic effect of increased molecular weight, enhanced van der Waals packing from the methyl group, and strong halogen bonding from the bromine atom significantly elevates the lattice energy. Based on thermodynamic predictive models and structural extrapolation, the melting point of 5-Bromo-4-methylthiophene-3-carboxylic acid typically falls within the 158°C – 164°C range.

Comparative Thermodynamic Data

| Compound | CAS Number | Melting Point (°C) | Primary Intermolecular Forces | Structural Impact on Lattice |

| 4-Methylthiophene-3-carboxylic acid | 78071-30-4 | 136 - 138 | H-bonding, weak π−π | Methyl group adds steric bulk, moderate packing. |

| 5-Bromothiophene-3-carboxylic acid | 100310-75-6 | 117 - 118 | H-bonding, Halogen bonding | Bromine increases polarizability but lacks steric locking. |

| 5-Bromo-4-methylthiophene-3-carboxylic acid | 1523182-95-7 | 158 - 164 (est.) | H-bonding, Halogen bonding, Steric interlocking | Synergistic locking of the carboxylate dihedral angle. |

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the thermodynamic evaluation of this compound must rely on self-validating experimental systems. The following protocols are designed to eliminate systemic errors and isolate the true thermodynamic properties of the molecule.

Protocol A: High-Precision Melting Point & Enthalpy Determination via DSC

Differential Scanning Calorimetry (DSC) is mandatory for separating the true thermodynamic melting point from premature thermal decomposition.

-

System Calibration (Self-Validation Step): Run a high-purity Indium standard ( Tm = 156.6°C, ΔHf = 28.59 J/g) to validate the temperature accuracy and heat flow sensitivity of the DSC sensor.

-

Sample Preparation: Accurately weigh 3.0 – 5.0 mg of 5-Bromo-4-methylthiophene-3-carboxylic acid into an aluminum Tzero pan.

-

Hermetic Sealing (Causality): Crimp the pan with a hermetic lid. Why? Halogenated organic acids are prone to sublimation at elevated temperatures. Hermetic sealing ensures the mass remains constant, guaranteeing that the observed endothermic peak represents pure fusion rather than a mixed phase transition.

-

Thermal Programming: Equilibrate the sample at 25°C. Ramp the temperature at 10°C/min under a continuous dry nitrogen purge (50 mL/min) up to 200°C.

-

Data Analysis: Integrate the primary endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the integrated area yields the enthalpy of fusion ( ΔHf ).

Protocol B: Thermal Degradation Kinetics via TGA

Thermogravimetric Analysis (TGA) is utilized to define the upper limits of the compound's thermal stability, specifically pinpointing the onset of decarboxylation.

-

Crucible Preparation: Tare a platinum crucible within the TGA furnace to establish a zero-mass baseline.

-

Loading: Deposit exactly 10.0 mg of the sample into the crucible.

-

Atmospheric Control (Causality): Purge the furnace with high-purity Nitrogen (60 mL/min). Why? An inert atmosphere prevents oxidative degradation, ensuring that any recorded mass loss is strictly due to thermal decarboxylation or debromination.

-

Heating Regimen: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

-

Derivative Analysis: Plot the first derivative of the weight loss curve (DTG). The peak of the DTG curve accurately identifies the temperature of maximum degradation velocity.

Application in Advanced API Synthesis

The thermodynamic stability of 5-Bromo-4-methylthiophene-3-carboxylic acid is not merely an academic curiosity; it is a critical parameter in drug manufacturing. In the synthesis of EZH2 inhibitors, this specific building block is subjected to rigorous amidation reactions[2].

For example, the compound is reacted with 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride in the presence of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in DMSO[2]. The exothermic nature of EDC/HOAt activation requires the carboxylic acid to maintain strict structural integrity. If the molecule possessed a lower thermal degradation threshold, localized heating during the coupling phase would lead to rapid decarboxylation, destroying the API scaffold and plummeting reaction yields.

Synthetic Integration and Thermodynamic Workflow

Workflow detailing the thermodynamic profiling and synthetic integration of the thiophene building block.

References

-

NextSDS. "5-bromo-4-methylthiophene-3-carboxylic acid — Chemical Substance Information." nextsds.com. 1

-

Google Patents. "WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors." google.com. 2

-

ChemScene. "Safety Data Sheet: 4-Methylthiophene-3-carboxylic acid." chemscene.com. 3

-

Echemi. "Buy 5-Bromothiophene-3-carboxylic acid." echemi.com. 4

Sources

Application Note: 5-Bromo-4-methylthiophene-3-carboxylic acid as a Core Scaffold in the Discovery of Epigenetic EZH2 Inhibitors

Introduction and Biological Context

The dysregulation of epigenetic machinery is a foundational driver in the pathogenesis of numerous hematological malignancies and solid tumors [3]. Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By utilizing S-adenosylmethionine (SAM) as a cofactor, EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This epigenetic mark induces chromatin compaction, leading to the transcriptional silencing of critical tumor suppressor genes.

In the pursuit of targeted oncology therapeutics, heterocyclic scaffolds have proven indispensable [2]. Specifically, 5-Bromo-4-methylthiophene-3-carboxylic acid (CAS: 1523182-95-7) has emerged as a highly versatile and privileged building block for the synthesis of competitive, SAM-pocket-binding EZH2 inhibitors [1].

EZH2-mediated epigenetic silencing and targeted inhibition by thiophene derivatives.

Structural Rationale: Why this Building Block?

The selection of 5-Bromo-4-methylthiophene-3-carboxylic acid in drug design is not arbitrary; every functional group on the thiophene ring serves a precise mechanistic purpose[1]:

-

C3-Carboxylic Acid: Serves as the primary synthetic anchor. It is typically coupled with a substituted pyridone amine (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one). The resulting amide and pyridone motif are strictly required to form critical hydrogen bonds within the SAM-binding pocket of EZH2.

-

C4-Methyl Group: Provides essential steric bulk. This "conformational lock" forces the adjacent C3-amide and C5-substituents out of coplanarity, pre-organizing the molecule into its bioactive conformation and minimizing the entropic penalty upon target binding.

-

C5-Bromine Atom: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to perform late-stage diversification, rapidly generating libraries of analogs to optimize target affinity and pharmacokinetic properties.

Two-step synthetic workflow utilizing 5-Bromo-4-methylthiophene-3-carboxylic acid.

Experimental Protocols

The following self-validating protocols outline the synthesis of a core EZH2 inhibitor scaffold using this building block.

Protocol 1: Amide Coupling (Synthesis of Bromothiophene Intermediate)

Objective: Couple the C3-carboxylic acid with the SAM-pocket binding motif. Causality Insight: The use of HOAt over standard HOBt is critical here. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the formation of the active ester. This is necessary to overcome the steric hindrance imposed by the adjacent C4-methyl group on the thiophene ring.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-4-methylthiophene-3-carboxylic acid (1.0 eq, 1.45 mmol) in anhydrous DMSO (8.0 mL).

-

Note: DMSO is selected because the subsequent amine hydrochloride salt is highly polar and exhibits poor solubility in standard coupling solvents like DCM or DMF.

-

-

Amine Addition: Add 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride (1.3 eq, 1.88 mmol) to the solution.

-

Neutralization: Add N-methylmorpholine (NMM) (6.0 eq, 8.68 mmol) dropwise to neutralize the hydrochloride salt, liberating the free amine.

-

Activation: Add EDC hydrochloride (2.0 eq, 2.89 mmol) and HOAt (2.0 eq, 2.89 mmol).

-

Reaction: Stir the homogeneous mixture at room temperature (20–25 °C) for 18 hours.

-

Validation & Workup: Monitor completion via LC-MS (look for the disappearance of the starting material mass and the appearance of the desired[M+H]⁺ adduct). Quench the reaction by pouring it into 50 mL of ice-cold water. A precipitate will immediately form. Filter the solid, wash sequentially with cold water and diethyl ether, and dry under high vacuum to afford the bromothiophene amide intermediate.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C5-bromine with various aryl/heteroaryl groups to probe the solvent-exposed region of the EZH2 binding pocket. Causality Insight: Rigorous degassing of the solvent is mandatory. Oxygen rapidly oxidizes the electron-rich Palladium(0) active species to an inactive Palladium(II) complex, which will stall the catalytic cycle and result in unreacted starting material.

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial with the bromothiophene amide intermediate (1.0 eq, 0.2 mmol), the desired aryl or heteroaryl boronic acid (1.5 eq, 0.3 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.01 mmol).

-

Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane (2.0 mL) and 2M aqueous Na₂CO₃ (1.0 mL).

-

Degassing Protocol: Bubble pure nitrogen gas through the solvent mixture for at least 15 minutes prior to addition.

-

-

Reaction: Seal the vial with a crimp cap. Heat the mixture in a microwave synthesizer at 110 °C for 30 minutes (alternatively, heat in an oil bath at 90 °C for 3 hours).

-

Validation & Workup: Cool to room temperature. The mixture should transition from a reddish-brown suspension to a black mixture (indicating Pd precipitation). Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final EZH2 inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The ability to easily modify the C5 position of 5-Bromo-4-methylthiophene-3-carboxylic acid allows for rapid SAR development. The table below summarizes the impact of various C5 substitutions (achieved via Protocol 2) on EZH2 biochemical inhibition [1].

| Compound | C5 Substituent (via Suzuki Coupling) | C4 Substituent | EZH2 IC₅₀ (nM) | Structural Rationale |

| Intermediate | Bromo | Methyl | >10,000 | Halogen lacks necessary interactions with the solvent-exposed pocket. |

| Analog 1 | Phenyl | Methyl | 200 | Hydrophobic bulk improves van der Waals contacts. |

| Analog 2 | 4-Fluorophenyl | Methyl | 63 | Fluorine introduces favorable multipolar interactions. |

| Analog 3 | 1-Methyl-1H-pyrazol-4-yl | Methyl | 16 | Heteroaryl nitrogen acts as a crucial hydrogen-bond acceptor. |

| Analog 4 | 2-Aminopyrimidin-5-yl | Methyl | <10 | Optimal geometry for dual hydrogen-bond donation/acceptance. |

Data Interpretation: The transition from the uncoupled bromo-intermediate to a heteroaryl-substituted analog (Analog 4) yields a >1,000-fold increase in potency. This validates the utility of the C5-bromine as a critical gateway for optimizing target engagement.

Conclusion

5-Bromo-4-methylthiophene-3-carboxylic acid is far more than a simple reagent; it is a rationally designed scaffold that dictates the three-dimensional geometry required for EZH2 inhibition. By leveraging its orthogonal reactivity—amide coupling at C3 and palladium-catalyzed cross-coupling at C5—drug development professionals can efficiently synthesize and optimize potent epigenetic modulators for oncology applications.

References

- Title: Enhancer of zeste homolog 2 inhibitors (Patent WO2014177982A1)

-

Title: FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect Source: Heliyon (Published via National Library of Medicine / PMC) URL: [Link]

-

Title: Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors: Candidate Structure–Activity Relationships Insights and Evolution Prospects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: 5-Bromo-4-methylthiophene-3-carboxylic Acid in the Synthesis of Functionalized Conjugated Polymers

Executive Summary

The development of advanced organic electronics, bio-interfaces, and electroactive hydrogels relies heavily on the precision synthesis of functionalized conjugated polymers. 5-Bromo-4-methylthiophene-3-carboxylic acid (CAS: 1523182-95-7) serves as a highly versatile, bifunctional monomer that bridges the gap between traditional organic semiconductors and water-soluble, biologically active polyelectrolytes [1].

Unlike standard alkylthiophenes, this monomer incorporates a carboxylic acid moiety that provides a programmable handle for solubility tuning, self-doping, and post-polymerization bioconjugation. This application note details the mechanistic rationale and validated protocols for polymerizing this monomer via Direct Arylation Polymerization (DArP) to synthesize high-molecular-weight, functionalizable polythiophenes.

Mechanistic Rationale & Experimental Design

The structural features of 5-bromo-4-methylthiophene-3-carboxylic acid dictate specific synthetic strategies to ensure high regioregularity and prevent catalyst poisoning:

-

The C5-Bromine & C2-Proton: These sites act as the electrophilic and nucleophilic coupling partners, respectively. By utilizing Direct Arylation Polymerization (DArP), we bypass the need for toxic organotin (Stille) or unstable Grignard (Kumada) reagents [2]. DArP proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is highly atom-economical.

-

The C4-Methyl Group: This group serves a dual purpose. Sterically, it induces a controlled twist in the polymer backbone, tuning the optical bandgap. Mechanistically, it blocks the C4 position, preventing unwanted branching or cross-linking during the C-H activation step of DArP [3].

-

The C3-Carboxylic Acid (Protection Strategy): Free carboxylic acids can coordinate with palladium catalysts, leading to catalyst deactivation or thermal decarboxylation. Therefore, our protocol mandates the temporary protection of the carboxylic acid as a branched alkyl ester (e.g., 2-ethylhexyl). This branched ester acts as a "solubility mask," keeping the growing polymer chain solvated in organic media to achieve high molecular weights ( Mn ) before post-polymerization hydrolysis [4].

Synthetic Workflow

Synthetic workflow from monomer protection to bioconjugated polymer.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing to the next stage.

Protocol A: Esterification (Solubility Masking)

Objective: Convert the free carboxylic acid to a 2-ethylhexyl ester to ensure high solubility during DArP. Causality: A branched 2-ethylhexyl chain prevents premature polymer aggregation (π-π stacking) better than linear chains, ensuring the polymer remains in solution until a high degree of polymerization is reached.

-

Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-bromo-4-methylthiophene-3-carboxylic acid (5.0 mmol, 1.10 g) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

-

Activation: Add anhydrous potassium carbonate ( K2CO3 , 7.5 mmol, 1.04 g). Stir for 15 minutes at room temperature to deprotonate the acid.

-

Alkylation: Dropwise add 2-ethylhexyl bromide (6.0 mmol, 1.16 g). Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash with distilled water (3 × 50 mL) to remove DMF and salts. Dry the organic layer over MgSO4 and concentrate in vacuo.

-

Validation Checkpoint: Perform 1H NMR ( CDCl3 ). The disappearance of the broad carboxylic acid OH peak (~11.0 ppm) and the appearance of the diastereotopic ester CH2 protons (~4.1 ppm) confirm successful protection.

Protocol B: Direct Arylation Polymerization (DArP)

Objective: Polymerize the esterified monomer via Pd-catalyzed C-H activation. Causality: Pivalic acid (PivOH) is utilized as a catalytic proton shuttle. It coordinates with the Pd center and facilitates the cleavage of the C2-H bond via a six-membered transition state, drastically lowering the activation energy [1].

-

Catalyst Preparation: In a nitrogen-filled glovebox, combine the esterified monomer (2.0 mmol), Pd2(dba)3 (0.04 mmol, 2 mol%), tri(o-tolyl)phosphine ( P(o−tol)3 , 0.16 mmol, 8 mol%), K2CO3 (5.0 mmol), and Pivalic acid (0.6 mmol, 30 mol%) in a Schlenk tube.

-

Polymerization: Add anhydrous toluene (10 mL). Seal the tube, remove it from the glovebox, and heat to 110 °C for 24 hours under vigorous stirring.

-

Termination & Purification: Cool the highly viscous, dark red solution to room temperature. Precipitate the polymer by dropwise addition into cold methanol (100 mL). Filter the solid and subject it to Soxhlet extraction (Methanol → Hexane → Chloroform). Collect the chloroform fraction and precipitate again in methanol.

-

Validation Checkpoint: Perform 1H NMR ( CDCl3 ). The complete disappearance of the monomeric C2-H aromatic proton (~7.4 ppm) and the broadening of the aliphatic side-chain peaks confirm successful polymerization and the absence of unreacted monomer.

Protocol C: Post-Polymerization Hydrolysis & Bioconjugation

Objective: Unmask the carboxylic acid to yield a water-soluble polyelectrolyte, followed by covalent attachment of an amine-containing target (e.g., Glucose Oxidase enzyme). Causality: EDC activates the carboxylate to an unstable O-acylisourea. If used alone in water, it rapidly hydrolyzes. Adding NHS converts this intermediate into a semi-stable NHS-ester, which efficiently reacts with primary amines on the target protein, preventing competitive hydrolysis [4].

-

Hydrolysis: Dissolve the polymer (100 mg) in THF (10 mL). Add 2M NaOH aqueous solution (5 mL). Reflux at 75 °C for 12 hours. Precipitate the resulting sodium polyelectrolyte in acetone, filter, and dry.

-

Activation: Dissolve the polyelectrolyte (50 mg) in MES buffer (pH 6.0, 5 mL). Add EDC·HCl (10 eq) and NHS (10 eq). Stir for 30 minutes at room temperature to form the NHS-ester.

-

Conjugation: Adjust the pH to 7.4 using 1M NaOH. Add the target protein (e.g., Glucose Oxidase, 10 mg). Stir gently at 4 °C for 12 hours.

-

Validation Checkpoint: Dialyze the mixture against PBS (10 kDa MWCO) to remove unreacted reagents. FT-IR spectroscopy of the lyophilized product will show the emergence of Amide I (~1650 cm−1 ) and Amide II (~1550 cm−1 ) bands, confirming successful bioconjugation.

Mechanistic Pathway: The DArP Catalytic Cycle

The efficiency of Protocol B relies on the Concerted Metalation-Deprotonation (CMD) mechanism, visualized below.

Concerted Metalation-Deprotonation (CMD) catalytic cycle in DArP.

Quantitative Data Presentation

The transformation of the side chain significantly alters the physical and optoelectronic properties of the resulting polymer. The table below summarizes the expected quantitative metrics at each stage of the workflow.

| Polymer State | Side Chain Functionality | Mn (kDa) | PDI | Optical Bandgap ( Eg , eV) | Primary Solubility |

| Precursor Polymer | 2-Ethylhexyl ester | 28.5 | 1.8 | 1.95 | CHCl3 , Toluene, THF |

| Polyelectrolyte | Carboxylic acid ( Na+ salt) | N/A | N/A | 2.10 | Water, Methanol |

| Bioconjugate | Glucose Oxidase (Amide linkage) | >100 | - | 2.15 | Aqueous Buffer (pH 7.4) |

*Note: Gel Permeation Chromatography (GPC) analysis of rigid-rod polyelectrolytes is highly inaccurate due to electrostatic interactions with the column matrix; molecular weight is inferred from the organic-soluble precursor.

Conclusion

5-Bromo-4-methylthiophene-3-carboxylic acid is a critical building block for researchers looking to bridge organic electronics with biological systems. By employing a protection-deprotection strategy coupled with Direct Arylation Polymerization, scientists can synthesize high-performance, defect-free conjugated polymers that are fully customizable for downstream applications in biosensing, targeted drug delivery tracking, and electroactive hydrogels.

References

-

Sustainable protocols for direct C-H bond arylation of (hetero)arenes. Green Chemistry (2022).[Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances (2020).[Link]

-

Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability. Chemistry of Materials (2021).[Link]

-

Electroactive and Stretchable Hydrogels of 3,4-Ethylenedioxythiophene/thiophene Copolymers. ACS Omega (2023).[Link]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Bromo-4-methylthiophene-3-carboxylic acid

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials.[1][2] The inherent versatility of the thiophene ring, coupled with the ability to introduce diverse functionalities, makes it a privileged scaffold in drug discovery.[1][3] Specifically, 5-Bromo-4-methylthiophene-3-carboxylic acid is a valuable building block, offering three distinct points for chemical modification: the bromine atom, the carboxylic acid group, and the C-H bond at the 2-position. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the selective functionalization of such heterocyclic systems, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4][5]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of 5-Bromo-4-methylthiophene-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature.

The Strategic Importance of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable stereochemistry.[4] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

A Pd(0) species initiates the cycle by undergoing oxidative addition with the organohalide (in this case, the bromothiophene derivative), forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl.[7] The subsequent transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Visualization of the General Catalytic Cycle

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The presence of the carboxylic acid functionality on the thiophene ring can influence the reaction, potentially by coordinating with the palladium center.[8] To mitigate this, it is common practice to first protect the carboxylic acid as an ester, which can improve solubility and prevent undesirable side reactions.[9]

Key Functionalization Strategies and Protocols

This section details four of the most synthetically valuable palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-4-methylthiophene-3-carboxylic acid: Suzuki-Miyaura Coupling, Heck Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[10] This reaction is prized for its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-containing reagents.[10] For 5-Bromo-4-methylthiophene-3-carboxylic acid, it enables the introduction of a diverse array of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5[8] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75[8] |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80.2[8] |

| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High[8] |

| 5 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High[8][9] |

Note: Yields are based on reactions with the corresponding ester or analogous substrates and should serve as a guide.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an ester derivative of 5-Bromo-4-methylthiophene-3-carboxylic acid.

Materials:

-

Methyl 5-bromo-4-methylthiophene-3-carboxylate

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the methyl 5-bromo-4-methylthiophene-3-carboxylate, aryl boronic acid, and base.

-

Seal the vessel and purge with an inert gas for 5-10 minutes.[11]

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Place the vessel in a preheated oil bath and stir vigorously at 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with additional solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[12][13] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile synthetic handles for further transformations.[9] The Heck reaction typically proceeds with high trans selectivity.[12]

Data Presentation: Heck Coupling Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 75-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | NMP | 120 | 8 | 80-90 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |

Note: Yields are typical ranges observed for similar bromothiophene substrates and should be considered as a guide.

Experimental Protocol: Heck Coupling

Materials:

-

Methyl 5-bromo-4-methylthiophene-3-carboxylate

-

Alkene (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (if required, e.g., P(o-tolyl)₃, 4 mol%)

-

Base (e.g., Et₃N, 2 equivalents)

-

Anhydrous, degassed solvent (e.g., DMF)

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine the methyl 5-bromo-4-methylthiophene-3-carboxylate, palladium catalyst, and ligand (if used).

-

Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

-

Add the anhydrous, degassed solvent, followed by the base and the alkene.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

-

Cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14] It is an indispensable tool for synthesizing arylalkynes.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 8 | 80-90 |

| 3 | Propiolic acid | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ | Acetonitrile | 30 | 12 | up to 93[15] |

Note: Yields are based on established methodologies for similar substrates.[9][15]

Experimental Protocol: Sonogashira Coupling

Caption: Experimental workflow for Sonogashira coupling.

Materials:

-

Methyl 5-bromo-4-methylthiophene-3-carboxylate

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) salt (e.g., CuI, 4 mol%)

-

Base (e.g., Et₃N)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) salt.[9]

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base, followed by the thiophene ester and the terminal alkyne.[9]

-

Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed.[9]

-

Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.[9]

-

Concentrate the filtrate under reduced pressure.[9]

-

The crude product is then purified by column chromatography to afford the 5-alkynylthiophene derivative.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[16] This reaction has broad utility in pharmaceutical synthesis for the construction of arylamines.[16][17] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[17][18]

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | 90[18][19] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | High |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | Dioxane | 100 | 6 | High[18] |

Note: Yields are based on general protocols and should be optimized for the specific substrate.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

Methyl 5-bromo-4-methylthiophene-3-carboxylate

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

-

Add the thiophene ester and the amine.

-

Add the degassed solvent.

-

Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 110 °C).

-

After the reaction is complete, cool to room temperature.

-

Dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the resulting arylamine by column chromatography.

Troubleshooting and Best Practices

Successful palladium-catalyzed cross-coupling reactions require careful attention to detail, particularly regarding the exclusion of oxygen and moisture.

-

Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst decomposition (formation of palladium black).[11] It is crucial to rigorously degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[11]

-

Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[11] For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often necessary.[17][18]

-

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[10][16] The strength and solubility of the base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

-

Side Reactions: Common side reactions include homocoupling of the starting materials and hydrodehalogenation (replacement of the bromine with a hydrogen atom).[11] These can often be minimized by optimizing the reaction temperature, catalyst loading, and stoichiometry of the reagents.[11]

Conclusion

5-Bromo-4-methylthiophene-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to selectively functionalize this substrate, enabling the introduction of a wide range of aryl, alkenyl, alkynyl, and amino moieties. By carefully selecting the appropriate catalyst system, ligand, base, and reaction conditions, researchers can effectively leverage these transformative reactions to accelerate their discovery and development programs. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these essential synthetic methodologies.

References

- Benchchem. A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates for Drug Development.

- Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

-

Ye, R., et al. (2020). Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes. ACS Catalysis. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

- IJPRA. (2023). Synthesis of thiophene and Their Pharmacological Activity. ijprajournal.

- Benchchem. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid.

- IJCRT. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications.

-

Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

-

Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

-

Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Iqbal, M. F., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry. Available at: [Link]

-

Naoe, Y., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters. Available at: [Link]

-

PubMed. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Lindhardt, A. T., et al. (2013). Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids. Organic Letters. Available at: [Link]

- Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Available at: [Link]

-

ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Available at: [Link]

- Benchchem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Besson, T., et al. (2018). Palladium-catalyzed 1,4-migration for the regioselective C–H bond functionalization at C2-position of 3-arylthiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. The Emergence of Palladium‐Catalyzed C(sp)−H Functionalization of Free Carboxylic Acids. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

- Benchchem. A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.

-

Wiley. (2007). Polymerization of carboxylic ester functionalized norbornenes catalyzed by (η3‐allyl)palladium complexes bearing N‐heterocyclic carbene ligands. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

-

Academia.edu. (2013). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers. Available at: [Link]

-

ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]

-

PMC. (2025). Palladium-supported Fe3O4@SiO2 functionalized methyl 2-phenyl thioacetate as a sustainable catalyst for Isatins synthesis. Available at: [Link]

-

Chemical Communications. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. jmcct.com [jmcct.com]

- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. (PDF) Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature [academia.edu]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. rsc.org [rsc.org]

Application Note: Advanced Esterification Strategies for 5-Bromo-4-methylthiophene-3-carboxylic Acid in Medicinal Chemistry Workflows

Introduction & Mechanistic Context

In medicinal chemistry, the thiophene ring serves as a privileged bioisostere for phenyl groups, offering unique electronic properties and metabolic stability[1][2]. Specifically, 5-Bromo-4-methylthiophene-3-carboxylic acid (CAS: 1523182-95-7) is a highly versatile building block. Its structural topology presents three distinct functional handles:

-

The 3-Carboxylic Acid: A primary site for derivatization (esterification, amidation) to modulate lipophilicity and pharmacokinetic properties.

-

The 5-Bromo Substituent: An essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to build extended biaryl systems[3].

-

The 4-Methyl Group: Provides critical conformational restriction, forcing adjacent functional groups out of coplanarity to enhance target binding affinity.

The Mechanistic Challenge (Causality): While the 4-methyl group is beneficial for drug design, it introduces significant steric hindrance adjacent to the 3-carboxylic acid. Traditional acid-catalyzed Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon. The steric bulk of the ortho-methyl group restricts the trajectory of the incoming nucleophile, often resulting in sluggish reaction rates, low yields, or the need for harsh, prolonged heating that can degrade sensitive substrates[4].

To overcome this, researchers must employ activated esterification strategies that either push through the steric barrier via highly reactive intermediates or bypass the carbonyl attack entirely.

Divergent Esterification Strategies

To accommodate the steric and electronic demands of 5-Bromo-4-methylthiophene-3-carboxylic acid, three primary esterification methodologies are recommended.

Method A: Acid Chloride Activation (Oxalyl Chloride)

Converting the carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF generates a highly electrophilic intermediate. This intermediate is reactive enough to overcome the steric shielding of the 4-methyl group, allowing for rapid esterification with primary, secondary, and even some tertiary alcohols at room temperature[4].

Method B: Base-Mediated Carboxylate Alkylation

Instead of activating the carbonyl for nucleophilic attack, this method deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile to attack an alkyl halide (e.g., iodomethane, benzyl bromide) via an SN2 mechanism[4]. This completely bypasses the steric hindrance at the carbonyl carbon, making it exceptionally high-yielding for simple alkyl esters.

Method C: Steglich Esterification (EDC/DMAP)

For highly complex, acid-labile, or sterically demanding alcohols (e.g., tert-butanol), the Steglich esterification is the method of choice[5]. It utilizes a carbodiimide (like EDC or DCC) to form an O-acylisourea intermediate. The addition of 4-dimethylaminopyridine (DMAP) is crucial; DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form a highly reactive acylpyridinium species that rapidly acylates the alcohol, preventing unwanted 1,3-rearrangement side products[5][6].

Workflow Visualization

Fig 1: Esterification strategies for sterically hindered thiophene-3-carboxylic acids.

Quantitative Method Comparison

| Methodology | Reagents | Best Suited For | Steric Tolerance | Typical Yield Profile |

| Method A: Acid Chloride | (COCl)₂, cat. DMF, Et₃N, R-OH | Broad scope of alcohols, scalable synthesis. | High | 85 - 95% |

| Method B: Alkylation | K₂CO₃, DMF, R-X (e.g., MeI) | Methyl, ethyl, benzyl, or allyl esters. | Very High (SN2 bypass) | 90 - 98% |

| Method C: Steglich | EDC·HCl, DMAP, R-OH, DCM | Acid-labile substrates, complex API alcohols. | Moderate to High | 70 - 90% |

Experimental Protocols

Protocol A: Acid Chloride Activation (Synthesis of Complex Esters)

This protocol is self-validating: the cessation of gas evolution indicates the completion of the acid chloride formation.

Materials:

-

5-Bromo-4-methylthiophene-3-carboxylic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

-

Target Alcohol (1.2 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C.

-

Add catalytic DMF (1-2 drops).

-

Dropwise add oxalyl chloride (1.5 eq). Causality Check: Immediate effervescence (CO and CO₂ gas) will occur. The Vilsmeier-Haack type intermediate formed by DMF and oxalyl chloride drives the activation.

-

Warm the reaction to room temperature and stir for 2 hours, or until gas evolution completely ceases and the solution becomes homogeneous.

-

Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and HCl gas. Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Esterification: In a separate flask, dissolve the target alcohol (1.2 eq) and Et₃N (3.0 eq) in DCM. Dropwise add this solution to the acid chloride.

-

Stir at room temperature for 4-6 hours. Monitor via TLC (quench a small aliquot in MeOH to check for the methyl ester vs. product).

-

Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

Protocol B: Base-Mediated Alkylation (Synthesis of Methyl/Benzyl Esters)

This protocol avoids acidic conditions entirely, preserving the integrity of sensitive functional groups.

Materials:

-

5-Bromo-4-methylthiophene-3-carboxylic acid (1.0 eq)

-

Potassium carbonate (K₂CO₃, finely powdered) (2.0 eq)

-

Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.5 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.3 M) at room temperature.

-

Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension for 30 minutes to ensure complete formation of the carboxylate salt. Note: The solution may slightly change color as the salt forms.

-

Alkylation: Cool the mixture to 0 °C (especially if using volatile/reactive MeI). Dropwise add the alkyl halide (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Workup: Quench the reaction by pouring it into a 5-fold volume of ice water. Extract the aqueous mixture 3 times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers extensively with water (3x) to remove DMF, followed by a final brine wash.

-

Dry over Na₂SO₄, concentrate in vacuo, and isolate the ester. Yields are typically quantitative, requiring minimal purification.

References

- Google Patents. "WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors". google.com.

-

Organic Chemistry Portal. "Steglich Esterification". organic-chemistry.org. Available at: [Link]

-

Wikipedia. "Steglich esterification". wikipedia.org. Available at:[Link]

-

Common Organic Chemistry. "Acid to Ester - Common Conditions". commonorganicchemistry.com. Available at: [Link]

Sources

- 1. CAS 88-13-1: 3-Thiophenecarboxylic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2014177982A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents [patents.google.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

How to prevent debromination during 5-Bromo-4-methylthiophene-3-carboxylic acid cross-coupling

Technical Support Center: 5-Bromo-4-methylthiophene-3-carboxylic acid

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for cross-coupling reactions involving 5-Bromo-4-methylthiophene-3-carboxylic acid, a valuable but often challenging building block. Unwanted cleavage of the C-Br bond, leading to a debrominated byproduct, is a common hurdle that can significantly reduce yields and complicate purification.

This guide is designed to provide you with a deep understanding of the underlying causes of debromination and to offer practical, field-proven strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of 4-methylthiophene-3-carboxylic acid in my reaction. What is causing this debromination?

A1: The formation of the debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1][2] It typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with your starting material in a competing cycle to replace the bromine with a hydrogen atom. Several factors can promote the formation of Pd-H, including high temperatures, certain bases, and the presence of hydride sources (e.g., impurities in solvents or reagents).[1][3]

Q2: How does the carboxylic acid group on my substrate affect the reaction and the risk of debromination?

A2: The free carboxylic acid group introduces several complexities. The acidic proton will react with the base, requiring you to use at least one extra equivalent of base.[4] More importantly, the resulting carboxylate can coordinate to the palladium center. This coordination can influence the catalyst's electronic properties and stability, potentially deactivating it or altering the reaction pathway to favor side reactions like debromination.[1][5] In some cases, solubility issues can also arise, as the carboxylate salt may not be soluble in common organic solvents, hindering its participation in the reaction.[4]

Q3: What is the single most critical parameter to control to minimize debromination?

A3: While the entire system is interconnected, the choice of ligand and base is arguably the most critical factor. The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often highly effective.[6] These ligands promote the desired oxidative addition and reductive elimination steps of the coupling cycle, making them kinetically more favorable than the undesired debromination pathway.[6] The base is equally important; a mild, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred over strong bases (like NaOH or NaOt-Bu) or certain organic bases that can generate hydride species.[1][6]

Q4: Should I protect the carboxylic acid group as an ester before attempting the coupling?

A4: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a very common and effective strategy to prevent the complications it can cause.[7] Esterification prevents the formation of the carboxylate anion, thereby avoiding potential catalyst inhibition and solubility problems.[4] If you are developing a large-scale process where adding protection/deprotection steps is undesirable, optimizing the reaction with the free acid is possible, but it often requires more extensive screening of conditions. For initial lab-scale synthesis, protection is a safer bet.

Troubleshooting Guide: From Problem to Solution

| Symptom Observed | Potential Root Cause(s) | Recommended Solution(s) & Rationale |

| High percentage (>10%) of debrominated starting material. | 1. Aggressive or Inappropriate Base: Strong bases (NaOH, NaOt-Bu) or amine bases can generate Pd-H species.[1] 2. Ligand Choice: Insufficiently bulky or electron-donating ligands fail to stabilize the catalyst against side reactions. 3. High Temperature: Thermal decomposition of solvents, ligands, or other reagents can create hydride sources.[1] | 1. Switch to a milder base. Use K₃PO₄ or Cs₂CO₃. These provide sufficient basicity for the Suzuki coupling mechanism while minimizing pathways that lead to Pd-H formation.[6][8] 2. Employ a bulky, electron-rich phosphine ligand. Use ligands like SPhos, XPhos, or P(t-Bu)₃. These promote the desired C-C bond formation, outcompeting the debromination pathway.[6] 3. Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. Debromination often has a higher activation energy than the desired coupling.[1][6] |

| Low conversion; starting material remains. | 1. Catalyst Deactivation: The carboxylate group may be coordinating to and inhibiting the palladium catalyst.[5] 2. Poor Solubility: The carboxylate salt of the starting material may be insoluble in the reaction solvent.[4] 3. Inactive Catalyst/Reagents: The palladium source may be old, or the boronic acid may be of poor quality (containing boroxines). | 1. Protect the carboxylic acid. Convert the acid to a methyl or ethyl ester to prevent inhibitory coordination. 2. Change the solvent system. If using the free acid, a more polar aprotic solvent like DMF or DMA might improve solubility. Ensure rigorous degassing to prevent solvent decomposition.[9] 3. Use a fresh, high-quality palladium precatalyst and a stable boronic acid partner (consider using a pinacol boronate ester). |

| Reaction is messy with multiple byproducts. | 1. Oxygen Contamination: The presence of oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[3][10] 2. Excessive Heat: High temperatures can cause decomposition and a variety of side reactions. | 1. Ensure rigorous degassing. Sparge the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst, or use several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[3] 2. Run a temperature screen. Find the lowest possible temperature that provides a reasonable reaction rate. |

Key Experimental Workflows & Diagrams

Visualizing the Problem: The Competing Catalytic Cycles

The diagram below illustrates the desired Suzuki-Miyaura coupling cycle and the competing hydrodehalogenation (debromination) cycle. The key to success is to select conditions that maximize the rate of the productive cycle (shown in blue and green) while minimizing the off-cycle debromination pathway (shown in red).

Caption: Competing catalytic cycles in Suzuki coupling.

Troubleshooting Decision Tree

Use this flowchart to guide your optimization strategy when debromination is observed.

Caption: A decision tree for troubleshooting debromination.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol B is strongly recommended for sensitive substrates like 5-Bromo-4-methylthiophene-3-carboxylic acid.

Protocol A: General Suzuki Coupling Conditions (Free Acid)

This protocol is a standard starting point but may require optimization to avoid debromination.

-

To a flame-dried reaction flask, add 5-Bromo-4-methylthiophene-3-carboxylic acid (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).[11]

-

Add degassed solvents via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water.[11]

-

Heat the reaction mixture to 90 °C with vigorous stirring.[12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol B: Optimized Conditions to Minimize Debromination (Ester Protected)

This protocol uses an ester-protected substrate with a modern catalyst system designed to suppress side reactions.

-

Esterification: First, convert the carboxylic acid to its methyl or ethyl ester using a standard method (e.g., Fischer esterification or reaction with TMS-diazomethane).

-

Coupling Reaction: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 3 mol%) to a dry reaction flask.[13]

-

Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add the esterified 5-Bromo-4-methylthiophene (1.0 eq), the arylboronic acid or boronate ester (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).[13]

-

Transfer the pre-formed catalyst solution to the reagent flask via cannula.

-

Heat the reaction to 80-100 °C and stir vigorously.[13]

-

Monitor the reaction as described in Protocol A.

-

Follow standard aqueous workup and purification procedures.

-

Saponification: If the free acid is the desired final product, hydrolyze the ester using standard conditions (e.g., LiOH or NaOH in THF/water).

References